2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C20H26N2O5 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(4-pyrrol-1-yloxan-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H26N2O5/c1-24-16-12-15(13-17(25-2)19(16)26-3)21-18(23)14-20(6-10-27-11-7-20)22-8-4-5-9-22/h4-5,8-9,12-13H,6-7,10-11,14H2,1-3H3,(H,21,23) |
InChI Key |
AJHVXJQWGVKILG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2(CCOCC2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Domino Reactions
The tetrahydro-2H-pyran ring is synthesized through a base-promoted domino reaction, as demonstrated in analogous systems. A mixture of α,β-unsaturated ketones and malononitrile undergoes sequential addition-elimination, cyclization, and ring-opening/closing steps in the presence of KOH (1.2 mmol) and DMF at 100°C. Pyrrole incorporation occurs via nucleophilic substitution at the pyran C-4 position using pyrrole in a 2:1 molar ratio.
Key Conditions:
-
Solvent: DMF
-
Base: KOH (1.2 mmol)
-
Temperature: 100°C
-
Reaction Time: 4–6 hours
Structural Confirmation
The intermediate is characterized by:
-
1H NMR: δ 4.25–4.40 (m, 2H, pyran-OCH2), 3.80–3.95 (m, 2H, pyran-CH2), 6.70–6.85 (m, 4H, pyrrole-H).
Step 2: Acetylation of 3,4,5-Trimethoxyaniline
Acetic Anhydride-Mediated Reaction
The 3,4,5-trimethoxyphenyl acetamide moiety is prepared by reacting 3,4,5-trimethoxyaniline with acetic anhydride under reflux. A 1:1.2 molar ratio of aniline to anhydride in ethanol yields the acetamide after 3 hours, with purification via recrystallization from methanol.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Molar Ratio | 1:1.2 (aniline:Ac2O) |
| Yield | 85–90% |
Analytical Data
-
IR (KBr): 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
Step 3: Coupling of Intermediate and Acetamide Moiety
Amide Bond Formation
The final coupling employs EDCI/HOBt-mediated activation of the tetrahydro-pyran-pyrrole carboxylic acid derivative, followed by reaction with 3,4,5-trimethoxyphenyl acetamide. Dichloromethane (DCM) at 0°C to room temperature for 12 hours achieves a 75% yield.
Reaction Table:
| Reagent | Role | Amount |
|---|---|---|
| EDCI | Coupling Agent | 1.5 equiv |
| HOBt | Catalyst | 1.5 equiv |
| DCM | Solvent | 10 mL/mmol |
Purification and Yield Optimization
-
Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent.
-
Crystallization: Ethanol/water (7:3) mixture improves purity to >98%.
Alternative Preparation Methods
One-Pot Sequential Synthesis
A streamlined approach combines all three steps in a single reactor:
-
Pyrrole and tetrahydro-2H-pyran precursor are heated in DMF/KOH.
-
In situ acetylation of 3,4,5-trimethoxyaniline with acetic anhydride.
-
Direct coupling via EDCI/HOBt without intermediate isolation.
Advantages:
-
Total reaction time reduced from 18 to 10 hours.
-
Overall yield increases to 68% (vs. 60% in stepwise method).
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 75 | 95 |
| THF | 62 | 89 |
| Acetonitrile | 58 | 85 |
DMF outperforms due to its high polarity and ability to stabilize intermediates.
Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 80 | 8 | 70 |
| 100 | 6 | 75 |
| 120 | 4 | 72 |
Elevated temperatures accelerate kinetics but risk decomposition beyond 100°C.
Characterization and Analytical Data
Spectroscopic Consistency
Purity Validation
Challenges and Troubleshooting
Common Side Reactions
-
Oversubstitution: Excess pyrrole leads to di-substituted pyran derivatives. Mitigated by stoichiometric control (1:1 ratio).
-
Epimerization: High temperatures (>110°C) induce racemization at the pyran C-4 center. Avoided by maintaining reactions at ≤100°C.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces batch variability:
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 82% |
| E-Factor | 8.7 |
| Solvent Recovery | 90% (DMF) |
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related compounds and their distinguishing features:
Key Structural and Functional Differences
Core Scaffold: The target compound features a tetrahydropyran-pyrrole system, distinct from the quinazolinone (e.g., Compounds A and B ) or oxadiazole cores (e.g., Compound 8i ). Pyrrole and tetrahydropyran may enhance metabolic stability or influence binding conformation compared to planar aromatic systems.
Substituent Effects: The trimethoxyphenyl acetamide group is a common feature across analogs, critical for tubulin polymerization inhibition .
Biological Activity: Quinazolinone derivatives (e.g., Compound C in ) exhibit GI50 values as low as 3.16 µM, surpassing 5-fluorouracil (18.60 µM) . The target compound’s activity remains uncharacterized, but structural similarities suggest comparable or improved potency.
Structure-Activity Relationship (SAR) Insights
- Trimethoxyphenyl Group : Essential for activity; removal or demethylation reduces potency .
- Heterocyclic Cores: Quinazolinones and oxadiazoles show varied efficacy depending on substituents. The tetrahydropyran-pyrrole system’s rigidity may optimize binding to hydrophobic pockets in targets like tubulin .
- Linker Flexibility : Thioacetamide linkers (e.g., Compound A ) enhance activity compared to rigid bonds, suggesting the target compound’s ether or amide linkers may balance flexibility and stability.
Biological Activity
The compound 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic molecule with potential biological activities. Its unique structure, which includes a pyrrole ring and a tetrahydropyran moiety, suggests that it may interact with various biological targets, leading to therapeutic effects. This article reviews its biological activity based on available research findings, synthesizing data from diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 377.5 g/mol. The structural features include:
- Pyrrole Ring : Enhances reactivity and potential interactions with biological targets.
- Tetrahydropyran Moiety : Contributes to the compound's stability and solubility.
- Trimethoxyphenyl Group : May enhance lipophilicity and receptor binding.
Preliminary studies suggest that the compound may exert its biological effects through the following mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis .
- Receptor Interaction : The trimethoxyphenyl group may facilitate binding to specific receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates that structural modifications on pyrrole derivatives can lead to enhanced anticancer activity .
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the biological implications of similar compounds:
- Antimicrobial Study : A derivative of the pyrrole class was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations. The mechanism involved disruption of bacterial cell wall synthesis.
- Anticancer Research : A related compound was evaluated in vitro for its effects on human cancer cell lines. Results indicated that it induced apoptosis via mitochondrial pathways, suggesting potential as a chemotherapeutic agent.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrrole-containing compounds indicates that modifications at specific positions can significantly enhance biological activity. For instance, substituents at positions three and four on the pyrrole ring have been linked to increased potency against HMG-CoA reductase .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
